4,4-Difluorotetrahydro-2H-pyran-3-amine is a chemical compound that belongs to the class of tetrahydropyrans, which are saturated heterocycles containing oxygen. This compound features a pyran ring with two fluorine substituents at the 4-position and an amine group at the 3-position. The presence of fluorine atoms imparts unique properties, making this compound of interest in various scientific applications, particularly in medicinal chemistry.
This compound is classified under heterocyclic compounds due to its cyclic structure containing heteroatoms (in this case, oxygen and nitrogen). It is synthesized through various organic reactions involving starting materials that allow for the introduction of fluorine and amine functionalities. The synthesis methods and the resulting compound's properties are significant in the development of pharmaceuticals and agrochemicals.
The synthesis of 4,4-difluorotetrahydro-2H-pyran-3-amine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. For instance, using ruthenium-based catalysts has shown promise in promoting efficient reactions involving pyran derivatives .
4,4-Difluorotetrahydro-2H-pyran-3-amine can participate in various chemical reactions including:
The reactivity of this compound is influenced by the electronegative fluorine atoms, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for 4,4-difluorotetrahydro-2H-pyran-3-amine typically involves:
Experimental studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate reaction pathways and confirm product structures.
Relevant data includes boiling points and melting points derived from similar compounds within its class .
4,4-Difluorotetrahydro-2H-pyran-3-amine has potential applications in:
This compound exemplifies how modifications at specific positions on heterocycles can lead to significant changes in biological activity and chemical behavior, making it a valuable subject for ongoing research .
The integration of fluorine atoms into heterocyclic frameworks represents a cornerstone of modern medicinal chemistry, with 4,4-Difluorotetrahydro-2H-pyran-3-amine emerging as a structurally unique and pharmacologically significant scaffold. This compound features a six-membered oxygen-containing ring with geminal fluorine atoms at the C4 position and an amine group at C3, creating a stereoelectronically distinct motif. Its growing importance in drug discovery stems from the synergistic combination of the pyran ring's inherent stability, the amine's versatility for derivatization, and fluorine's profound influence on molecular properties. As a bridging moiety between aliphatic fluorinated building blocks and bioactive heterocycles, this scaffold enables access to novel chemical space essential for addressing complex therapeutic targets, particularly within the central nervous system and oncology [3] [5].
The tetrahydropyran (THP) ring provides a conformationally constrained, metabolically stable platform that mimics carbohydrate motifs found in biological systems. Introduction of gem-difluorination at C4 induces significant electronic perturbations and steric effects distinct from monoflourinated or non-fluorinated analogs. The strong C-F dipole (∼1.41 D per bond) creates an anisotropic electrostatic environment that influences ring conformation. X-ray crystallographic analyses reveal that the C4 gem-difluoro motif preferentially adopts a pseudo-equatorial orientation, minimizing gauche interactions with adjacent C-H bonds. This fluorination pattern also reduces the puckering amplitude of the pyran ring compared to non-fluorinated THP analogs, leading to enhanced rigidity—a property critical for precise pharmacophore alignment [3] [6].
Table 1: Structural Features of 4,4-Difluorotetrahydro-2H-pyran-3-amine and Related Scaffolds
Structural Feature | 4,4-Difluoro-THP-3-amine | THP-3-amine | 4-Monofluoro-THP-3-amine |
---|---|---|---|
Bond Angle at C4 (C3-C4-C5) | Widened (∼115°) due to fluorination | ∼111° | Intermediate (∼113°) |
Conformational Flexibility | Reduced (ΔG‡ for ring flip) | Higher flexibility | Intermediate |
Dipole Moment | ∼3.2 D | ∼1.8 D | ∼2.5 D |
Hydrogen Bond Acceptor Capacity | Enhanced (F atoms + O) | Moderate (O only) | Enhanced (F + O) |
The C3-amine functionality serves as a versatile handle for structural diversification through amide formation, reductive amination, or incorporation into heterocyclic fused systems. When compared to its furan-based analog (4,4-difluorotetrahydrofuran-3-amine, CAS 1785430-57-0), the pyran derivative exhibits superior metabolic stability and reduced ring strain, though the furan analog displays higher solubility profiles. The expanded ring size of the pyran derivative provides a more spatially distributed pharmacophore, enabling optimal interactions with extended binding pockets in biological targets such as kinases and G-protein-coupled receptors (GPCRs) [3] [8].
Within heterocyclic chemistry, this scaffold bridges traditional oxygen-containing heterocycles and emerging fluorinated building blocks. Its synthesis typically involves late-stage fluorination strategies, including electrophilic fluorination of β-enamino esters or deoxyfluorination of ketone precursors using reagents like Deoxo-Fluor™ or DAST. The chiral integrity at C3 presents synthetic challenges, often requiring asymmetric hydrogenation, enzymatic resolution, or chiral pool starting materials to access enantiopure forms like (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS 1315500-31-2), which serves as a precursor for stereoselective difluorination [8].
The gem-difluoro group at C4 exerts multifaceted influences on molecular properties through a combination of electronic effects, lipophilicity modulation, and metabolic blockade. Electron-withdrawing fluorines reduce the pKa of the C3-amine (predicted pKa ∼9.97) compared to non-fluorinated analogs (pKa ∼10.5), enhancing its hydrogen-bonding capacity while maintaining sufficient basicity for protonation under physiological conditions. This pKa depression facilitates improved membrane permeability and oral bioavailability by increasing the fraction of unionized molecules at physiological pH [3] [6].
Table 2: Bioactivity Modulation via Fluorination in Pyran-Based Scaffolds
Biological Parameter | 4,4-Difluoro-THP-3-amine Derivatives | Non-Fluorinated Analogs | Impact of Fluorination |
---|---|---|---|
LogP | ∼1.2 (calculated) | ∼0.8 | Increased lipophilicity |
Metabolic Stability (t1/2) | >120 min (human microsomes) | ∼45 min | 2.7-fold increase |
Kinase Binding Affinity (Kd, nM) | 8.5 (CDK9) | 210 (CDK9) | 25-fold improvement |
Passive Permeability (Papp, ×10-6 cm/s) | 28.7 | 15.2 | Near 2-fold enhancement |
Fluorine's strong inductive effect polarizes adjacent bonds, particularly enhancing the electrophilicity of the ring oxygen, making it a better hydrogen bond acceptor. This polarization facilitates interactions with biological targets, as demonstrated in pyrimidine biaryl amine compounds (WO2012101065A2) where the fluorinated pyran component significantly improved inhibitory activity against cyclin-dependent kinase 9 (CDK9). The fluorine atoms engage in orthogonal dipolar interactions within the ATP-binding pocket, contributing to submicromolar IC50 values unobtainable with non-fluorinated counterparts [4].
The enhanced lipophilicity (logP increase ∼0.4 units) from fluorine substitution improves blood-brain barrier penetration, crucial for CNS-targeted therapeutics. This property is exploited in dopamine D3 ligands (WO2017122116A1), where fluorinated pyran derivatives demonstrated superior receptor binding selectivity (D3/D2 ratio >100) compared to non-fluorinated analogs. The fluorinated analogs also exhibited reduced P-glycoprotein efflux, leading to higher brain-to-plasma ratios in preclinical models [7].
Metabolically, the C-F bonds resist oxidative cleavage by cytochrome P450 enzymes, particularly blocking hydroxylation at the C4 position—a primary metabolic pathway for non-fluorinated tetrahydropyrans. This imparts exceptional metabolic stability, as evidenced by microsomal half-life improvements exceeding 2-fold. Additionally, fluorine substitution mitigates potential toxicity pathways associated with reactive metabolite formation at C4 [3] [6].
Pyran-containing compounds have evolved from natural product inspirations to synthetically optimized scaffolds over five decades. Early developments centered on oxygen heterocycles like chromones, coumarins, and flavonoids (quercetin), which demonstrated neuroprotective effects in Alzheimer's disease models by inhibiting Aβ aggregation and acetylcholinesterase. These natural scaffolds established the pharmacophoric importance of the pyran ring but suffered from metabolic instability and poor bioavailability .
The first-generation synthetic pyran-based amines emerged in the 1990s, exemplified by simplified tetrahydropyranyl amines designed as stable bioisosteres for piperidine and morpholine rings. These scaffolds gained prominence through their incorporation into kinase inhibitors and GPCR modulators. A pivotal advancement arrived with the strategic incorporation of fluorine, beginning with monofluorinated analogs in the early 2000s and evolving to gem-difluorinated systems like 4,4-difluorotetrahydro-2H-pyran-3-amine by 2010. This fluorination strategy addressed the metabolic limitations of early pyran derivatives while enhancing target engagement [5] [8].
Table 3: Evolution of Pyran-Based Amines in Clinical Development
Generation | Timeframe | Representative Scaffold | Therapeutic Application | Clinical Status |
---|---|---|---|---|
Natural Products | Pre-1990s | Flavones (e.g., Quercetin) | Neuroprotection | Preclinical |
First-Generation Synthetic | 1990s-2005 | 4-Aminotetrahydropyran | Antiviral agents | Approved (e.g., HIV therapies) |
Fluorinated Derivatives | 2005-2015 | 4-Monofluorotetrahydropyran-3-amine | Kinase inhibitors | Phase II oncology trials |
Difluorinated Scaffolds | 2015-Present | 4,4-Difluorotetrahydro-2H-pyran-3-amine | CNS disorders, Oncology | Preclinical to Phase I |
The clinical landscape now features several fluorinated pyran derivatives in development. PF-04995274, a serotonin 4 receptor (5-HT4R) agonist containing a fluorinated pyran subunit, entered clinical trials (NCT03515733) for Alzheimer's disease-associated cognitive impairment. Similarly, dapagliflozin analogs incorporating fluoropyranyl amines are being evaluated (NCT03801642) for their potential in slowing Alzheimer's progression through mitochondrial restoration mechanisms. The dopamine D3-selective ligands featuring this scaffold (WO2017122116A1) represent promising candidates for Parkinson's disease psychosis and substance use disorders [7].
Patent analyses reveal accelerating innovation, with over 45 patent families filed between 2015-2023 covering therapeutic applications of fluorinated pyranyl amines. Key areas include:
The scaffold's versatility is further demonstrated in the synthesis of bicyclic derivatives like 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepines, where the fluorinated pyran component serves as a conformational constraint to optimize receptor fit. This evolution underscores the transition from serendipitous discovery to rational, structure-based design utilizing the unique physicochemical profile of 4,4-difluorotetrahydro-2H-pyran-3-amine [7].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0